2-(5-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile

Catalog No.
S13952377
CAS No.
M.F
C13H14N4
M. Wt
226.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(5-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ac...

Product Name

2-(5-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile

IUPAC Name

2-(5-propan-2-yl-3-pyridin-3-ylpyrazol-1-yl)acetonitrile

Molecular Formula

C13H14N4

Molecular Weight

226.28 g/mol

InChI

InChI=1S/C13H14N4/c1-10(2)13-8-12(16-17(13)7-5-14)11-4-3-6-15-9-11/h3-4,6,8-10H,7H2,1-2H3

InChI Key

MLBSVQPVDQKYMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NN1CC#N)C2=CN=CC=C2

The compound 2-(5-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile is a heterocyclic organic compound characterized by its unique structure, which includes a pyrazole ring, a pyridine moiety, and an acetonitrile functional group. Its molecular formula is C13H15N3C_{13}H_{15}N_3, and it has a molecular weight of approximately 231.2936 g/mol. This compound is notable for its potential applications in medicinal chemistry and material science due to its diverse functional groups that can participate in various

The chemical reactivity of 2-(5-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile can be attributed to the presence of the acetonitrile group, which can undergo nucleophilic substitution reactions. Additionally, the pyrazole and pyridine rings may participate in electrophilic aromatic substitution reactions. The compound's structure allows for potential modifications through reactions such as:

  • Nucleophilic addition: The acetonitrile group can react with nucleophiles to form new compounds.
  • Electrophilic substitution: The aromatic rings can be substituted with various electrophiles, leading to derivatives with altered biological or chemical properties.

Research indicates that compounds containing pyrazole and pyridine moieties exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects. Specifically, derivatives of 2-(5-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile have shown promise in modulating biological pathways associated with cancer and inflammation. The exact biological mechanisms are still under investigation, but the compound's structure suggests potential interactions with specific biological targets.

The synthesis of 2-(5-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile can be achieved through several methods:

  • Condensation Reactions: Combining isopropyl pyrazole derivatives with pyridine and acetonitrile under acidic or basic conditions.
  • Cyclization Processes: Utilizing cyclization techniques involving appropriate precursors that lead to the formation of the pyrazole and pyridine rings simultaneously.
  • Functional Group Transformations: Starting from simpler compounds and performing functional group transformations to introduce the acetonitrile moiety.

These methods often require careful control of reaction conditions to optimize yield and purity.

The applications of 2-(5-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile are diverse:

  • Pharmaceutical Development: Its potential as an anti-inflammatory or anticancer agent makes it a candidate for drug development.
  • Material Science: The compound could be utilized in the synthesis of novel materials due to its unique structural features.
  • Chemical Research: It serves as a valuable intermediate in organic synthesis for creating more complex molecules.

Interaction studies involving 2-(5-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile focus on its binding affinity to various biological targets. Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in inflammatory responses or tumor growth. Further research is needed to elucidate these interactions fully, which could provide insights into its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 2-(5-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile. Here are some notable examples:

Compound NameCAS NumberKey Features
2-(5-Isopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-ol2098070-40-5Contains an alcohol functional group; potential for different reactivity patterns.
2-(1-Isopropyl-1H-pyrazol-5-yl)pyridin-3-ylmethanol1446321-93-2Similar pyrazole-pyridine framework; may exhibit distinct biological activities due to the methanol group.
2-(5-Cyclopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrileNot availableCyclopropane substitution alters steric properties; could influence biological activity differently.

Uniqueness

The uniqueness of 2-(5-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile lies in its specific combination of functional groups, particularly the isopropyl substituent on the pyrazole ring and the acetonitrile group, which together may confer distinct pharmacological properties not found in other similar compounds. This specific arrangement enhances its potential as a lead compound for further development in medicinal chemistry.

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Exact Mass

226.121846464 g/mol

Monoisotopic Mass

226.121846464 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-10

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